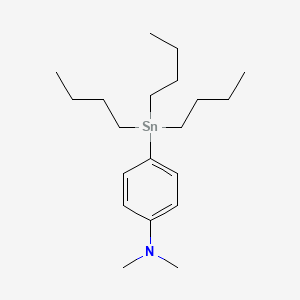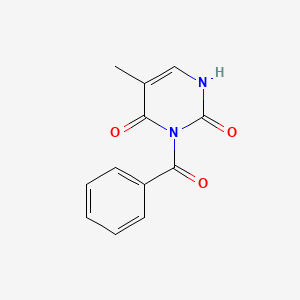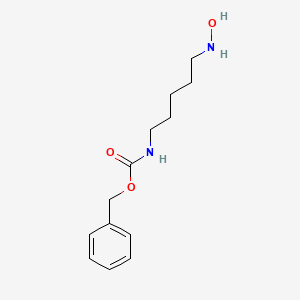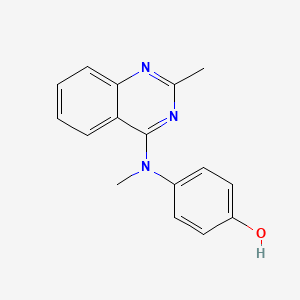
4-(甲基(2-甲基喹唑啉-4-基)氨基)酚
描述
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol , also known by its chemical formula C₁₆H₁₅N₃O , is a synthetic compound with intriguing properties. Its molecular weight is approximately 265.31 g/mol . Unfortunately, there isn’t an abundance of analytical data available for this compound, so further research is essential to confirm its identity and purity1.
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers typically start with precursor molecules and employ various chemical reactions to assemble the final product. Unfortunately, specific details regarding the synthetic pathway for 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol are scarce in the literature. Future studies should focus on elucidating the synthetic route and optimizing its efficiency.
Molecular Structure Analysis
The molecular structure of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is captivating. It comprises a quinazoline ring system with an appended phenolic group. The methyl substitution at both the quinazoline nitrogen and the phenolic hydroxyl positions adds complexity to its architecture. Researchers can employ techniques such as X-ray crystallography or NMR spectroscopy to precisely determine its three-dimensional arrangement.
Chemical Reactions Analysis
Understanding the reactivity of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is crucial. Researchers should explore its behavior under various conditions, including acidic, basic, and oxidative environments. Investigating potential functional group transformations, such as acylation, alkylation, or cyclization, will shed light on its versatility and potential applications.
Physical And Chemical Properties Analysis
- Melting Point : Unfortunately, the melting point of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is not readily available. Experimental determination is essential.
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents) to assess its practical utility.
- Stability : Assess its stability under different conditions (temperature, light, humidity).
- Density : Determine its density to understand its physical behavior.
科学研究应用
分子对接和生物活性研究
- 分子对接和生物活性:该化合物的衍生物已被研究用于对抗炎症、癌症、视黄酸、胆固醇酯酶、寄生虫和微生物蛋白受体的抑制作用。这些衍生物与各种蛋白质表现出显著的相互作用,表明在制药研究中具有潜在的多功能应用(Nair et al., 2014)。
腐蚀抑制
- 腐蚀抑制:从类似化合物中衍生的席夫碱已显示出作为腐蚀抑制剂的有效性,特别是在保护在酸性环境中的低碳钢方面。这表明在腐蚀防护方面具有潜在的工业应用(Prabhu et al., 2008)。
化学传感器开发
- 金属离子的选择性检测:基于喹啉衍生物的化学传感器,类似于4-(甲基(2-甲基喹唑啉-4-基)氨基)酚,已被开发用于选择性检测Zn2+和Al3+等金属离子。这些化学传感器在生物和环境监测中具有应用(Ghorai et al., 2020)。
抗菌和镇痛活性
- 抗菌和镇痛性能:该化合物的衍生物显示出有希望的抗菌、镇痛、抗炎和抗蠕虫活性。这表明在开发新的治疗剂方面具有潜在应用(Sahu et al., 2008)。
抗肿瘤和抗癌应用
- 抗肿瘤和抗癌性能:多项研究表明,4-(甲基(2-甲基喹唑啉-4-基)氨基)酚的衍生物表现出强大的抗肿瘤和抗癌活性。这些衍生物可以破坏肿瘤细胞增殖和肿瘤血管,使它们成为癌症治疗的潜在候选药物(Cui et al., 2017)。
抗氧化潜力
- 抗氧化活性:一些衍生物已被探索其抗氧化性能,显示出对自由基的显著清除能力。这突显了它们在治疗应用中作为抗氧化剂的潜力(Al-azawi, 2016)。
抗菌活性
- 抗菌和抗真菌效果:某些衍生物已被评估其抗菌和抗真菌活性,显示出对各种病原体的显著疗效,突显了它们在抗菌疗法中的潜力(Hussain et al., 2008)。
安全和危害
- Toxicity : Investigate its acute and chronic toxicity profiles. Animal studies and in vitro assays are necessary.
- Handling Precautions : As with any chemical, proper handling, storage, and disposal protocols are crucial.
- Environmental Impact : Evaluate its environmental persistence and potential harm.
未来方向
- Biological Activity : Explore its potential as a drug candidate (anticancer, antimicrobial, etc.).
- Structure-Activity Relationship (SAR) : Systematically modify its structure to optimize desired properties.
- Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.
- Formulation : Develop suitable formulations (tablets, injections, etc.) for therapeutic use.
属性
IUPAC Name |
4-[methyl-(2-methylquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(20)10-8-12/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAUQJWTDEQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466988 | |
| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methyl(2-methylquinazolin-4-yl)amino)phenol | |
CAS RN |
827031-26-5 | |
| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

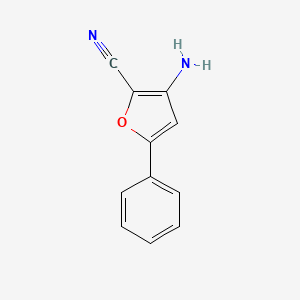
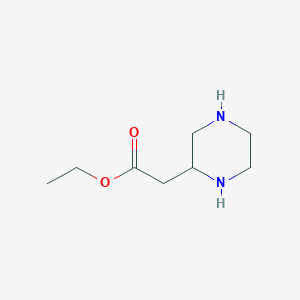
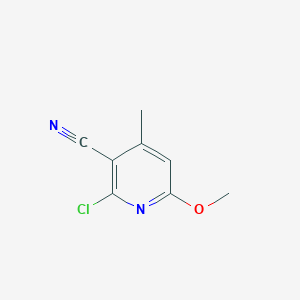

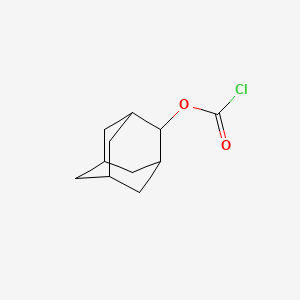
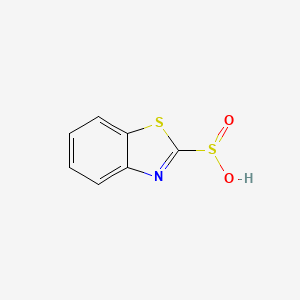
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)
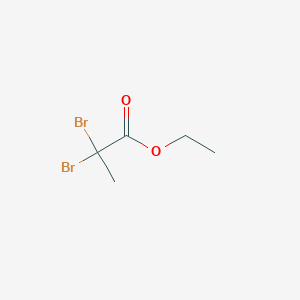
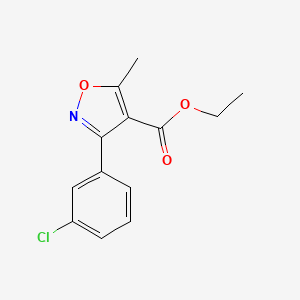
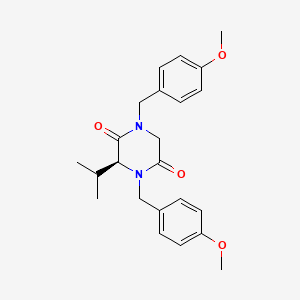
![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)
